2,2'-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is a complex organic compound characterized by its unique structure, which includes a methoxy group attached to a phenylene ring, and two triphenylethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with triphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and phenylene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone groups. These functional groups affect the compound’s behavior in various reactions, including its ability to act as a nucleophile or electrophile.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-2,4-bis(1-methyl-1-phenylethyl): This compound shares a similar methoxy-phenylene structure but differs in its substituents.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a phenylene core, but with different functional groups.
Uniqueness
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is unique due to its specific combination of methoxy and triphenylethanone groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
90774-85-9 |
---|---|
Molecular Formula |
C47H36O3 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-oxo-1,1,2-triphenylethyl)phenyl]-1,2,2-triphenylethanone |
InChI |
InChI=1S/C47H36O3/c1-50-43-33-32-41(46(37-24-12-4-13-25-37,38-26-14-5-15-27-38)44(48)35-20-8-2-9-21-35)34-42(43)47(39-28-16-6-17-29-39,40-30-18-7-19-31-40)45(49)36-22-10-3-11-23-36/h2-34H,1H3 |
InChI Key |
YCOHPRHWEKTZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.